molecular formula C15H20O5 B143310 Varitriol CAS No. 419568-67-5

Varitriol

Cat. No.: B143310
CAS No.: 419568-67-5
M. Wt: 280.32 g/mol
InChI Key: JGUADRHIBCXAFH-XAUFSTHISA-N
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Biological Activity

Varitriol, a natural compound isolated from the marine fungus Emericella variecolor, has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables that illustrate its efficacy against various cancer cell lines.

Overview of this compound

This compound is a polyhydroxylated tetrahydrofuran derivative that exhibits a range of biological activities. It has been identified as a promising candidate for anticancer drug development due to its high potency against specific cancer cell lines. The compound has shown over 100-fold increased potency compared to the mean toxicity across several cancer types, making it a focal point for ongoing research.

Antitumor Efficacy

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the in vitro cytotoxicity of this compound against selected human tumor cell lines based on the National Cancer Institute (NCI) 60 cell line panel:

Cell Line GI50 (M) Cancer Type
RXF 3931.63×1071.63\times 10^{-7}Renal Cancer
T-47D2.10×1072.10\times 10^{-7}Breast Cancer
SNB-752.44×1072.44\times 10^{-7}CNS Cancer
DU-1451.10×1061.10\times 10^{-6}Prostate Cancer
HL-602.52×1052.52\times 10^{-5}Leukemia
OVCAR-56.82×1056.82\times 10^{-5}Ovarian Cancer
COLO 2059.59×1059.59\times 10^{-5}Colon Cancer

The data indicates that this compound is particularly effective against renal, breast, and CNS cancers, while exhibiting lower potency against prostate cancer and leukemia .

Despite its potent activity, the precise mechanism of action for this compound remains largely undefined. Current hypotheses suggest that its unique structural features may interact with cellular pathways involved in tumor growth and proliferation, but further studies are required to elucidate these mechanisms fully .

Case Studies

Several case studies have explored the effectiveness of this compound and its analogues in clinical and preclinical settings:

  • Case Study on Cytotoxic Activity : A study evaluated various analogues of this compound synthesized through modifications in their aromatic and sugar moieties. The findings revealed that certain structural modifications led to enhanced cytotoxicity against specific cancer cell lines, thereby highlighting the importance of structure-activity relationship (SAR) studies in drug development .
  • Clinical Implications : Research involving the NCI's Developmental Therapeutics Program indicated that while many analogues showed mild activity, compounds with specific configurations exhibited significant antitumor effects. This underscores the potential for further optimization in drug design to enhance efficacy against resistant cancer types .

Synthesis and Structural Modifications

The synthesis of this compound has been a subject of extensive research due to its complex structure and potential therapeutic applications. Various synthetic routes have been developed since its initial isolation, focusing on creating analogues with improved biological activity:

  • Total Synthesis : The total synthesis of this compound has been achieved using different methodologies, including Julia-Kocienski olefination techniques .
  • Analogues Evaluation : Studies have synthesized numerous variants of this compound, modifying functional groups and stereochemistry to assess their impact on biological activity .

Properties

IUPAC Name

(2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUADRHIBCXAFH-XAUFSTHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348394
Record name Varitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419568-67-5
Record name Varitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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